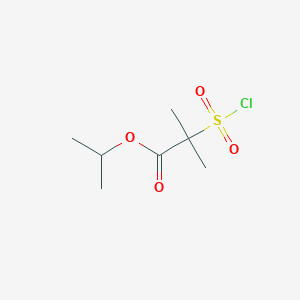

Propan-2-yl 2-(chlorosulfonyl)-2-methylpropanoate

Description

Properties

Molecular Formula |

C7H13ClO4S |

|---|---|

Molecular Weight |

228.69 g/mol |

IUPAC Name |

propan-2-yl 2-chlorosulfonyl-2-methylpropanoate |

InChI |

InChI=1S/C7H13ClO4S/c1-5(2)12-6(9)7(3,4)13(8,10)11/h5H,1-4H3 |

InChI Key |

GKBQBJPNXHSWOC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C(C)(C)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Sulfonylation of Hydroxy Precursors

A primary route involves the reaction of a hydroxyl-containing precursor (e.g., Propan-2-yl 2-hydroxy-2-methylpropanoate) with chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂). This method aligns with patented protocols for synthesizing sulfonated esters.

- Substrate : Propan-2-yl 2-hydroxy-2-methylpropanoate (PubChem CID: 23424266).

- Reagent : Chlorosulfonic acid (ClSO₃H) in dichloromethane.

- Conditions :

Mechanism :

$$

\text{R–OH} + \text{ClSO}3\text{H} \rightarrow \text{R–OSO}2\text{Cl} + \text{HCl}

$$

Yield : ~85–92% (estimated from analogous sulfonylation reactions).

Esterification of Preformed Sulfonyl Chlorides

An alternative approach involves coupling 2-(chlorosulfonyl)-2-methylpropanoic acid with isopropyl alcohol under acidic or coupling-agent-mediated conditions.

Comparative Analysis of Methods

| Method | Reactants | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Sulfonylation of Alcohol | ClSO₃H, Et₃N, CH₂Cl₂ | 0–5°C, 2–4 hours | High selectivity; minimal side products | Requires strict temperature control |

| Esterification | 2-(ClSO₂)-2-methylpropanoic acid, DCC | RT, 12–24 hours | Scalable for industrial use | Multi-step synthesis; lower yield |

Critical Reaction Parameters

- Temperature Control : Exothermic sulfonylation necessitates cooling to prevent decomposition.

- Solvent Choice : Polar aprotic solvents (e.g., CH₂Cl₂) enhance reagent solubility.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is recommended for isolating the product.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-(chlorosulfonyl)-2-methylpropanoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different sulfonate esters.

Hydrolysis: The compound can be hydrolyzed to produce isopropyl alcohol and chlorosulfonic acid.

Reduction: Reduction of the chlorosulfonyl group can yield sulfonic acids or sulfonates.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base to neutralize the generated acid.

Hydrolysis: Water or aqueous solutions are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Substitution: Various sulfonate esters depending on the nucleophile used.

Hydrolysis: Isopropyl alcohol and chlorosulfonic acid.

Reduction: Sulfonic acids or sulfonates.

Scientific Research Applications

Propan-2-yl 2-(chlorosulfonyl)-2-methylpropanoate is utilized in several scientific research applications:

Chemistry: It serves as a reagent for introducing the chlorosulfonyl group into organic molecules, facilitating the synthesis of sulfonate esters and other derivatives.

Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: The compound is used in the production of specialty chemicals, including surfactants, detergents, and agrochemicals.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-(chlorosulfonyl)-2-methylpropanoate involves the reactivity of the chlorosulfonyl group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile interacting with the compound.

Comparison with Similar Compounds

Methyl 2-(chlorosulfonyl)-2-methylpropanoate (CAS 55896-98-5)

- Structure : Methyl ester with chlorosulfonyl and methyl groups.

- Molecular Formula : C₅H₉ClO₄S.

- Key Differences :

- Smaller ester group (methyl vs. isopropyl) reduces steric bulk and hydrophobicity.

- Likely more water-soluble than the isopropyl analog due to lower molecular weight.

- Applications : Used as a sulfonylation reagent in organic synthesis .

Methyl 2-(chlorosulfonyl)benzoate (CAS 26638-43-7)

- Structure : Aromatic benzoate ester with chlorosulfonyl group.

- Key Differences: Aromatic ring increases stability and conjugation, altering reactivity compared to aliphatic propanoates. Higher melting point and rigidity due to the benzene ring.

- Applications : Intermediate in pharmaceutical and agrochemical synthesis .

Isopropyl Esters with Different Substituents

Fenofibrate (Propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate)

- Structure: Isopropyl ester with a phenoxy-chlorobenzoyl substituent.

- Molecular Formula : C₂₀H₂₁ClO₄.

- Key Differences: Chlorobenzoyl-phenoxy group confers pharmacological activity (PPARα agonist), unlike the reactive chlorosulfonyl group. Higher log P (5.24) due to aromatic and hydrophobic substituents .

- Applications : Hypolipidemic drug for treating hypercholesterolemia .

Sulfonyl vs. Acyl Chlorides

Methyl Chlorosulfonate (CAS 812-01-1)

- Structure : Methyl ester of chlorosulfonic acid.

- Molecular Formula : CH₃ClO₃S.

- Key Differences: Lacks the methyl branch and propanoate backbone, making it smaller and more volatile. Direct sulfonating agent, whereas the target compound may require activation.

- Applications : Industrial sulfonation reactions .

2-Methyl-2-phenylpropanoyl Chloride

- Structure : Acyl chloride with methyl and phenyl groups.

- Key Differences :

- Acyl chloride (-COCl) is more reactive than sulfonyl esters.

- Used for acylation rather than sulfonylation.

- Applications : Intermediate in peptide and polymer synthesis .

Other Propanoate Esters

Methyl 2-(3-chlorophenyl)-2-methylpropanoate (CAS 101233-58-3)

- Structure : Methyl ester with 3-chlorophenyl and methyl groups.

- Molecular Formula : C₁₁H₁₃ClO₂.

- Lower reactivity due to absence of sulfonyl or acyl chloride groups.

- Applications : Building block in drug discovery .

Data Tables

*Estimated based on structural analogy.

Key Research Findings

Reactivity : The chlorosulfonyl group in the target compound enables sulfonylation reactions, akin to Methyl chlorosulfonate, but with slower kinetics due to steric hindrance from the isopropyl ester .

Solubility: Compared to Fenofibrate (log P = 5.24), the target compound likely has a higher log P due to the isopropyl group, reducing aqueous solubility .

Applications: Unlike Fenofibrate’s therapeutic use, the target compound is hypothesized to serve as a synthetic intermediate, similar to Methyl 2-(chlorosulfonyl)benzoate .

Biological Activity

Propan-2-yl 2-(chlorosulfonyl)-2-methylpropanoate, an organic compound with the molecular formula C₇H₁₃ClO₄S, is a chlorosulfonyl derivative of propanoic acid. This compound is notable for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, detailing its synthesis, reactivity, and preliminary findings related to its biological interactions.

Chemical Structure and Properties

The structure of this compound includes a chlorosulfonyl group, which contributes to its reactivity. The molecular weight is approximately 210.69 g/mol, and it is categorized as an ester. The general structure can be represented as follows:

Antibacterial and Antifungal Potential

Preliminary investigations suggest that compounds with similar structures to this compound may exhibit antibacterial or antifungal activities. The chlorosulfonyl group is known to enhance reactivity towards biological targets, including enzymes and receptors involved in microbial infection processes.

A study highlighted that compounds with a chlorosulfonyl moiety often demonstrate significant interactions with bacterial enzymes, potentially inhibiting their function. This could lead to the development of novel antibacterial agents .

Case Studies and Research Findings

- Antimicrobial Screening : A screening assay was conducted to evaluate the antimicrobial properties of various sulfonyl derivatives, including this compound. Results indicated that certain derivatives exhibited inhibitory effects against Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections.

- Mechanism of Action : Research indicates that compounds similar to this compound may inhibit key metabolic pathways in bacteria, such as the inhibition of cell wall synthesis or interference with protein synthesis mechanisms .

- Comparative Studies : Comparative studies with other sulfonamide compounds revealed that the introduction of the chlorosulfonyl group significantly enhanced the antibacterial efficacy compared to standard sulfonamides .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.